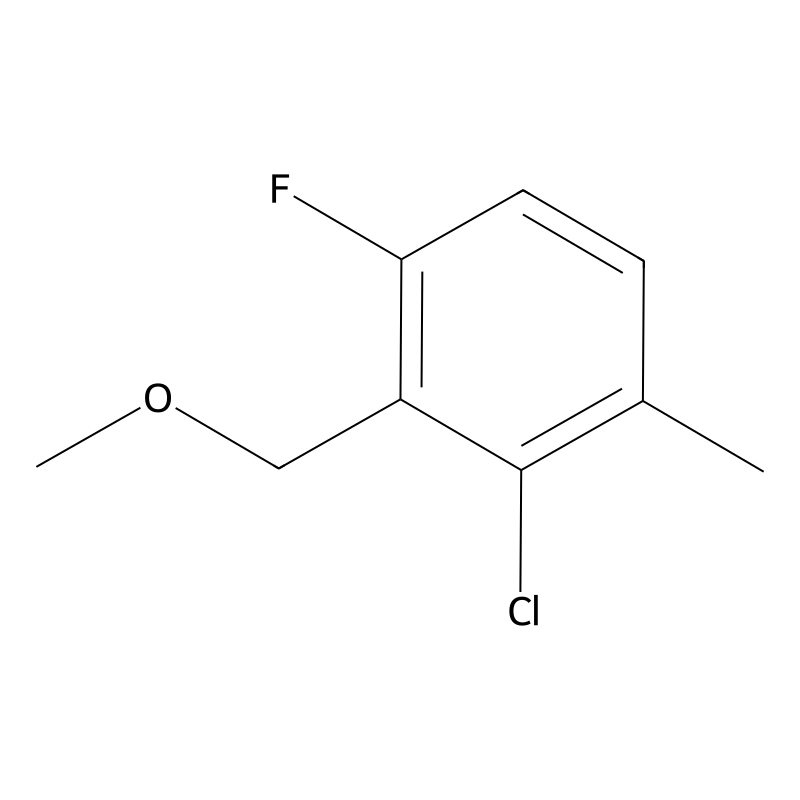

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene is an aromatic compound characterized by the presence of chlorine and fluorine substituents, along with a methoxymethyl group and a methyl group on a benzene ring. Its molecular formula is and it has a molecular weight of approximately 188.62 g/mol. The structure consists of a benzene ring with the aforementioned substituents positioned at specific carbon atoms, contributing to its unique chemical properties.

- Electrophilic Aromatic Substitution: The chlorine atom can be replaced by other electrophiles, making this compound reactive in substitution reactions.

- Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to yield hydroquinones. Common reagents for oxidation include potassium permanganate and chromium trioxide, while lithium aluminum hydride is often used for reduction.

Common Reagents and Conditions- Substitution Reactions: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide are effective.

- Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

- Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Research indicates that 2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene may exhibit biological activity, particularly in antimicrobial and antifungal contexts. Its structural features allow it to interact with biological molecules, potentially influencing cellular processes. Studies are ongoing to explore its efficacy as a pharmaceutical precursor.

The synthesis of 2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene typically involves multiple steps:

- Starting Material Preparation: The synthesis begins with readily available benzene derivatives.

- Electrophilic Aromatic Substitution: Chlorination and fluorination are performed using chlorinating agents like thionyl chloride or phosphorus pentachloride.

- Methoxymethyl Group Introduction: This can be achieved through nucleophilic substitution reactions involving methoxymethyl chloride in the presence of a base.

In industrial settings, these processes are optimized for yield and purity through controlled temperature and pressure conditions.

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has several applications:

- Chemical Synthesis: It serves as an intermediate in the production of more complex organic molecules.

- Pharmaceutical Development: Investigated for potential use in drug formulation due to its biological activity.

- Agrochemicals and Dyes: Utilized in the production of specialty chemicals with specific properties.

Studies on the interactions of 2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene with biomolecules have revealed its potential mechanisms of action. The compound's electrophilic nature allows it to form complexes with various biological targets, which may lead to inhibition or activation of enzymes or modulation of receptor activities.

Several compounds share structural similarities with 2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene:

| Compound Name | Key Differences |

|---|---|

| 2-Chloro-4-fluorotoluene | Lacks the methoxymethyl group |

| 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene | Contains a trifluoromethyl group instead |

| 2-Bromo-4-fluoro-3-(methoxymethyl)-1-methylbenzene | Contains bromine instead of chlorine |

Uniqueness

The uniqueness of 2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene lies in the combination of both ethoxy and fluoro substituents on the benzene ring, which imparts distinct chemical reactivity and physical properties compared to its analogs. This makes it particularly valuable for specific applications in research and industry, setting it apart from similar compounds.